N-1 Methyl Protection Enables Cleaner Downstream Reactions Relative to Unsubstituted 5-Aminoindole-2-carboxylate (CAS 71086-99-2)
The presence of the N-1 methyl group on ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) eliminates the acidic indole NH proton (pKa ~16-17 for indole NH) that is present in the unsubstituted analog ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2) . This structural distinction means the target compound will not undergo N-deprotonation under basic conditions, preventing competing N-alkylation, N-acylation, or N-arylation side reactions during subsequent synthetic steps. The unsubstituted analog exhibits a melting point of 126-127°C , whereas the N-methylated target compound lacks this specific crystalline property. Additionally, the N-1 methyl group alters the electron density distribution across the indole ring, which can influence regioselectivity in electrophilic aromatic substitution reactions at C-3 [1].
| Evidence Dimension | Presence of acidic indole NH proton |
|---|---|
| Target Compound Data | N-1 methylated; no acidic NH proton available for deprotonation |
| Comparator Or Baseline | Ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2): free indole NH with pKa ~16-17 |
| Quantified Difference | Qualitative difference in reactive sites; comparator has additional nucleophilic center that can participate in competing reactions |
| Conditions | Basic reaction conditions (e.g., NaH, K₂CO₃, Et₃N) where indole NH deprotonation occurs |
Why This Matters
For procurement, selecting the N-methylated compound avoids purification challenges and yield losses from N-alkylation byproducts that occur with the unsubstituted analog.
- [1] Synthetic studies on indoles and related compounds. XII. A simple general method for the C-3 acylation of ethyl indole-2-carboxylates, Chemical and Pharmaceutical Bulletin, 1985, 33(11), 4707-4716 View Source
